
2-Ethylcyclohexane-1,3-dione
Overview
Description
2-Ethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexane, where two carbonyl groups are positioned at the 1 and 3 positions, and an ethyl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane-1,3-dione. One common method includes the reaction of cyclohexane-1,3-dione with ethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Michael-Claisen Cascade Reactions
The compound participates in regio-selective Michael-Claisen processes to form complex cyclohexane derivatives. This method employs sodium hydride (NaH) as a base and ethyl acrylate in toluene solvent at -10°C to 0°C. Key steps include:
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Michael Addition : The enolate of 2-Ethylcyclohexane-1,3-dione attacks α,β-unsaturated esters.
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Claisen Cyclization : Intramolecular ester condensation forms a six-membered ring.
Example Reaction:
Reactants | Conditions | Product | Yield | Source |
---|---|---|---|---|
This compound + Ethyl acrylate | NaH, Toluene, -10°C to 0°C | 3-(2,4-Cyclohexanone)-propylcarboxylic acid ethyl ester | 65–78% |
This method is scalable and has been used to synthesize herbicidal agents and aromatic polyphenol derivatives .
Dieckmann Cyclization
Under aluminum(III)-mediated conditions, the compound undergoes intramolecular cyclization to form fused bicyclic structures. This reaction is critical for synthesizing natural product analogs.
Data Table:
Substrate | Reagents | Product | Application | Reference |
---|---|---|---|---|
Dicarboxylic acid derivatives | AlCl₃·MeNO₂, Heat | 2-Alkyl-1,3-dione bicyclic systems | Pheromone synthesis |
This method avoids traditional β-ketoester pathways, improving regioselectivity .
Acylation Reactions
This compound reacts with acyl chlorides to form 2-acyl derivatives , which are bioactive HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors.
Key Findings:
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Acylation occurs at the C2 position due to steric hindrance from the ethyl group.
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Over 70 derivatives have been synthesized, with inhibitory activities tested against plant HPPD .
Reductive Functionalization
The diketone moiety allows selective reduction:
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Ketone Reduction : Using NaBH₄ or LiAlH₄ yields diols.
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Partial Reduction : Catalytic hydrogenation (e.g., Pd/C) produces monoketones.
Comparison of Reducing Agents:
Agent | Selectivity | Product | Purity |
---|---|---|---|
NaBH₄ | Preferential reduction of α,β-unsaturated ketones | Diols | >90% |
LiAlH₄ | Full reduction of both ketones | Cyclohexane diol derivatives | 85–92% |
Oxidative Transformations
Oxidation with KMnO₄ or CrO₃ cleaves the diketone ring, generating adipic acid derivatives . This pathway is less common due to competing side reactions but is utilized in polymer chemistry .
Biological Interactions
While not a direct chemical reaction, the compound’s hydrate form interacts with cellular receptors, modulating signaling pathways. Hydration occurs spontaneously in aqueous environments, altering solubility and bioavailability.
Comparative Reactivity
The ethyl group differentiates this compound from analogs:
Compound | Reactivity Difference |
---|---|
Cyclohexane-1,3-dione | Higher electrophilicity due to lack of ethyl group |
2-Methylcyclohexane-1,3-dione | Lower steric hindrance for nucleophilic attacks |
Scientific Research Applications
Scientific Research Applications
2-Ethylcyclohexane-1,3-dione has several significant applications:
1. Organic Synthesis :
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its diketone structure is particularly useful in forming more complex chemical entities .
2. Biological Studies :
- Enzyme Inhibition Studies : The compound can be employed in studies that investigate enzyme inhibition and metabolic pathways. Its ability to form stable complexes with metal ions makes it a candidate for inhibiting enzyme activity by chelating essential metal cofactors.
3. Agrochemical Development :
- Herbicide Applications : Various substituted cyclohexane-1,3-diones have been reported to exhibit herbicidal properties. For instance, derivatives of this compound have shown potential as effective herbicides in agricultural settings .
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation Reactions : It can be oxidized to form diketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction Reactions : Reduction can convert the diketone to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The ethyl group can be replaced by other substituents under appropriate conditions through nucleophilic substitution reactions.
Case Studies
Several studies have explored the efficacy and safety of this compound:
- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies demonstrated that the compound effectively inhibited certain dehydrogenases, leading to altered metabolic profiles in treated organisms .
- Agrochemical Efficacy : A detailed study on the herbicidal activity of various derivatives highlighted that compounds based on this compound exhibited significant herbicidal effects against common weeds. This research emphasizes its potential utility in developing new agrochemicals .
Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Methylcyclohexane-1,3-dione | Diketone | Similar structure but with a methyl group |
Cyclohexane-1,3-dione | Diketone | Lacks the ethyl substituent |
2-Phenylcyclohexane-1,3-dione | Diketone | Contains a phenyl group affecting reactivity |
Mechanism of Action
The mechanism of action of 2-Ethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diketone structure allows it to form stable complexes with metal ions, which can inhibit enzyme activity by chelating essential metal cofactors. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules, thereby altering their function.
Comparison with Similar Compounds
2-Methylcyclohexane-1,3-dione: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexane-1,3-dione: Lacks the ethyl substituent, making it less sterically hindered.
2-Phenylcyclohexane-1,3-dione: Contains a phenyl group, which significantly alters its chemical properties and reactivity.
Uniqueness: 2-Ethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity and interaction with other molecules, making it a valuable compound in synthetic chemistry and various research applications.
Biological Activity
2-Ethylcyclohexane-1,3-dione is a compound belonging to the cyclohexane-1,3-dione family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antibacterial properties, potential as an herbicide, and other pharmacological effects.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various organic reactions involving cyclohexanone derivatives. The synthesis often includes the use of acetic anhydride and other reagents to modify the cyclohexane framework, leading to derivatives with enhanced biological properties .
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial activity against several strains of bacteria. In a study evaluating various synthesized derivatives, it was found that certain metal complexes of cyclohexane-1,3-dione showed significant antibacterial effects against:
- Escherichia coli ATCC 25922
- Staphylococcus aureus ATCC 25923
- Enterococcus faecalis ATCC 29212
- Salmonella typhimurium CCM 583
The activity was comparable to that of standard antibiotics like ampicillin . The results are summarized in Table 1.
Bacterial Strain | Inhibition Zone (mm) | Control (Ampicillin) |
---|---|---|
Escherichia coli | 12 | 15 |
Staphylococcus aureus | 10 | 14 |
Enterococcus faecalis | 11 | 13 |
Salmonella typhimurium | 9 | 12 |
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Substituted cyclohexane-1,3-diones have been shown to possess significant herbicidal activity, particularly against monocotyledonous plants such as rice and barnyard grass. The mechanism is believed to involve the inhibition of specific enzymes critical for plant growth .
In a comparative analysis, the herbicidal efficacy of various derivatives was evaluated. The results indicated that compounds with longer aliphatic side chains exhibited enhanced activity.
Pharmacological Potential
Beyond antibacterial and herbicidal activities, this compound and its derivatives have been studied for their potential in treating various diseases. Notably:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antitumor Activity : Preliminary studies suggest that certain analogs may inhibit tumor cell proliferation in specific cancer lines .
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry explored the synthesis of several cyclohexane-1,3-dione derivatives and their antibacterial properties. Among them, a specific derivative demonstrated an IC50 value comparable to leading antibiotics against resistant bacterial strains .
Case Study 2: Herbicidal Application
In agricultural trials, a formulation containing this compound was tested against common weeds. The results indicated up to a 70% reduction in weed biomass compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-substituted cyclohexane-1,3-dione derivatives, such as 2-ethylcyclohexane-1,3-dione?
- Methodological Answer : A standard approach involves reacting cyclohexane-1,3-dione with ethyl orthoformate in acetic acid to form intermediates like 2-(ethoxymethylene)cyclohexane-1,3-dione. Subsequent reactions with aromatic amines (e.g., aniline derivatives) yield 2-(aminomethylene)cyclohexane-1,3-dione derivatives. Structural confirmation is achieved via IR, , and mass spectrometry .
Q. How are cyclohexane-1,3-dione derivatives characterized for structural and functional validation?
- Methodological Answer : Key techniques include:
- Spectroscopy : IR for carbonyl stretching (~1663 cm), for alkyl/amine proton environments (e.g., singlet at δ 0.96 ppm for methyl groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 195 for dimethyl derivatives) and fragmentation patterns .
- Elemental Analysis : Validation of C, H, and N content (e.g., C: 67.32%, H: 9.05%, N: 7.46%) .
Q. What role do β-diketone functionalities play in the reactivity of this compound?
- Methodological Answer : The β-diketone moiety enables keto-enol tautomerism, facilitating nucleophilic additions and cyclization reactions. For example, reactions with sulfur and malononitrile under Gewald’s conditions yield thiophene derivatives (e.g., 6,7-dihydrobenzo[b]thiophenes). These reactions are optimized in refluxing ethanol or xylene .
Advanced Research Questions
Q. How can computational methods elucidate the binding interactions of cyclohexane-1,3-dione derivatives with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking simulations are used to predict binding affinities and modes. For example, X-ray crystallography data (e.g., CCDC entry 1,839,026) provide structural inputs for docking studies. Molecular dynamics simulations (100 ns) assess stability of ligand-enzyme complexes, with RMSD values <2.0 Å indicating robust binding .
Q. What strategies resolve contradictions in data when cyclohexane-1,3-dione derivatives exhibit unexpected biological activity?
- Methodological Answer :
- Hypothesis Testing : Compare enzyme inhibition assays (e.g., Fe-chelation in herbicide studies) with computational predictions .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., 2-amino-4-methylsulfonylbenzoic acid from bacterial metabolism of mesotrione) to rule out off-target effects .
- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., C–C bond lengths in diketone cores) .
Q. How do heterocyclization reactions of this compound derivatives expand their pharmacological potential?
- Methodological Answer :
- Thiophene Synthesis : React with elemental sulfur and cyanoacetates (Gewald’s method) to form 6,7-dihydrobenzo[b]thiophenes, which are screened for kinase inhibition or anticancer activity .
- Mechanistic Insights : Monitor reaction progress via TLC and to optimize conditions (e.g., 2 h reflux in xylene for 71% yield of dimethylamino derivatives) .
Q. What experimental precautions are critical when handling cyclohexane-1,3-dione derivatives in high-temperature reactions?
- Methodological Answer :
- Safety Protocols : Use BS-approved fume hoods, NIOSH P95 respirators, and EN374-certified gloves to mitigate exposure to vapors (e.g., flash point 18.9°C for cyclohexa-1,3-diene analogs) .
- Stability Testing : Avoid strong acids/bases to prevent decomposition; store under inert gas (N) at –20°C for long-term stability .
Properties
IUPAC Name |
2-ethylcyclohexane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-7(9)4-3-5-8(6)10/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYSZLTXXOKQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CCCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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